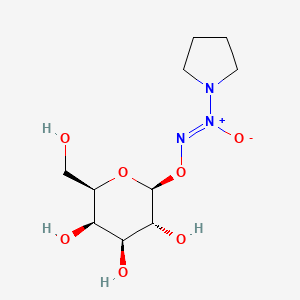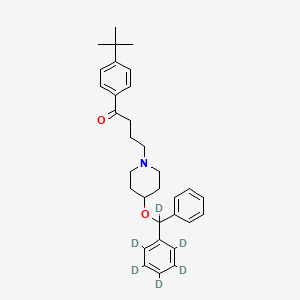
Ebastine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebastine-d6 is a deuterated form of Ebastine, a second-generation histamine H1 receptor antagonist. It is primarily used in scientific research as a stable isotope-labeled compound. Ebastine itself is known for its effectiveness in treating allergic conditions such as allergic rhinitis and chronic idiopathic urticaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ebastine-d6 involves the incorporation of deuterium atoms into the Ebastine molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Material: Benzophenone is often used as the starting material.
Condensation: Benzophenone is condensed to obtain 4-hydroxy-4-methoxy piperidine.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through deuterium exchange reactions or by using deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to achieve the desired level of deuterium incorporation .
Analyse Chemischer Reaktionen
Types of Reactions
Ebastine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, carebastine.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carebastine (from oxidation) and various substituted derivatives of this compound (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
Ebastine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ebastine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ebastine.
Drug Development: Used as a reference standard in the development of new antihistamine drugs.
Biological Research: Employed in studies related to allergic reactions and histamine receptor interactions
Wirkmechanismus
Ebastine-d6, like Ebastine, acts as a histamine H1 receptor antagonist. It binds to the H1 receptors in peripheral tissues, preventing the action of histamine, which is responsible for allergic symptoms. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to trace and study the compound in biological systems. The primary molecular target is the histamine H1 receptor, and the pathways involved include the inhibition of histamine-induced bronchoconstriction and allergic inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ebastine: The non-deuterated form of Ebastine-d6, used for similar therapeutic purposes.
Cetirizine: Another second-generation antihistamine with similar applications.
Loratadine: A widely used antihistamine with a similar mechanism of action
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological and chemical analyses .
Eigenschaften
Molekularformel |
C32H39NO2 |
|---|---|
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-4-[4-[deuterio-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D |
InChI-Schlüssel |
MJJALKDDGIKVBE-PNLZFIRKSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


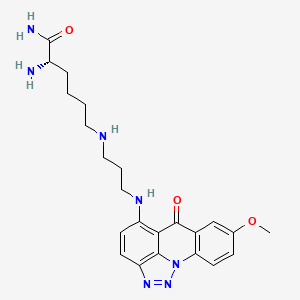
![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)

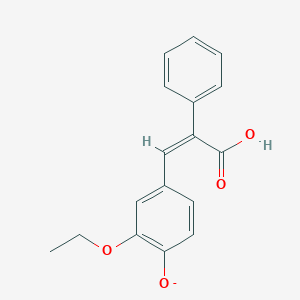
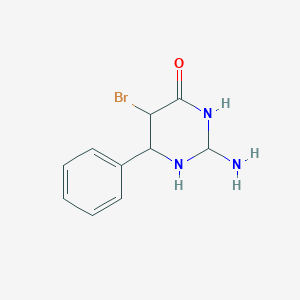
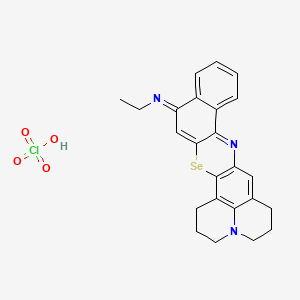
![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
![[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)
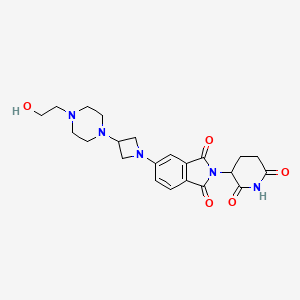

![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B12365284.png)
